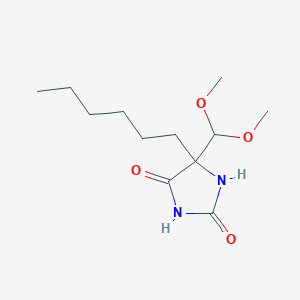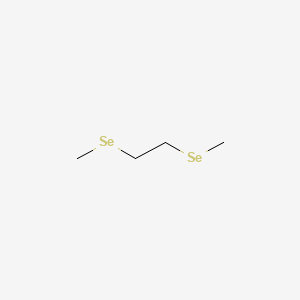
Ethane, 1,2-bis(methylseleno)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethane, 1,2-bis(methylseleno)- is an organoselenium compound with the molecular formula C4H10Se2 It is characterized by the presence of two methylseleno groups attached to an ethane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethane, 1,2-bis(methylseleno)- can be synthesized through the reaction of 1,2-dichloroethane with sodium methylselenolate. The reaction typically occurs in a polar solvent such as dimethylformamide (DMF) under an inert atmosphere to prevent oxidation. The reaction conditions include:
Temperature: 60-80°C
Reaction Time: 12-24 hours
Reagents: 1,2-dichloroethane, sodium methylselenolate, DMF
Industrial Production Methods
While specific industrial production methods for Ethane, 1,2-bis(methylseleno)- are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, using larger reaction vessels, and ensuring proper handling of selenium compounds due to their toxicity.
Análisis De Reacciones Químicas
Types of Reactions
Ethane, 1,2-bis(methylseleno)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diselenides or selenoxides.
Reduction: Reduction reactions can convert the seleno groups to selenides.
Substitution: The methylseleno groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines in polar solvents.
Major Products Formed
Oxidation: Diselenides or selenoxides.
Reduction: Selenides.
Substitution: Corresponding substituted ethane derivatives.
Aplicaciones Científicas De Investigación
Ethane, 1,2-bis(methylseleno)- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and its role in selenium metabolism.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Ethane, 1,2-bis(methylseleno)- involves its interaction with biological molecules. The compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. It may also interact with specific enzymes and proteins, modulating their activity and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethane, 1,2-bis(methylthio)-: Similar structure but with sulfur atoms instead of selenium.
1,2-bis(methylseleno)benzene: Contains a benzene ring instead of an ethane backbone.
1,2-bis(methylseleno)propane: Similar structure but with a propane backbone.
Uniqueness
Ethane, 1,2-bis(methylseleno)- is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties compared to sulfur analogs. Selenium-containing compounds often exhibit higher reactivity and different biological activities, making them valuable in various research and industrial applications.
Propiedades
Número CAS |
6175-44-6 |
|---|---|
Fórmula molecular |
C4H10Se2 |
Peso molecular |
216.06 g/mol |
Nombre IUPAC |
1,2-bis(methylselanyl)ethane |
InChI |
InChI=1S/C4H10Se2/c1-5-3-4-6-2/h3-4H2,1-2H3 |
Clave InChI |
BHRWGADCHKZKRD-UHFFFAOYSA-N |
SMILES canónico |
C[Se]CC[Se]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[Carboxy(phenyl)methyl]-1,4-dihydroxycyclohexyl]-2-phenylacetic acid](/img/structure/B14740831.png)
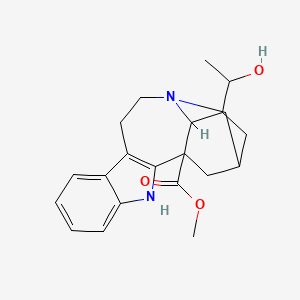
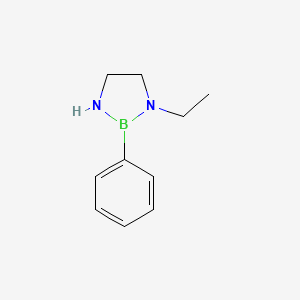

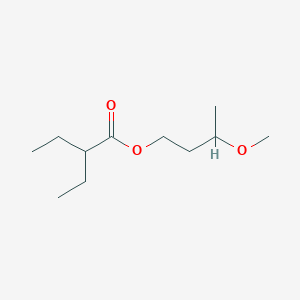
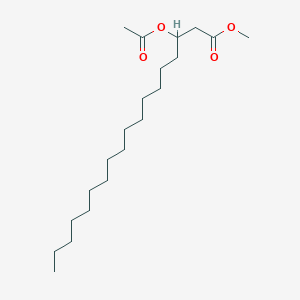


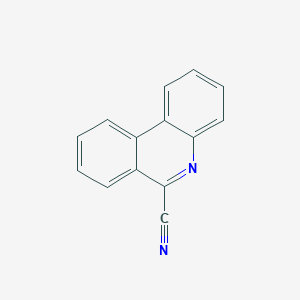
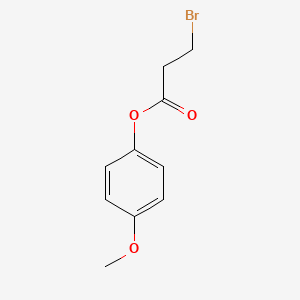
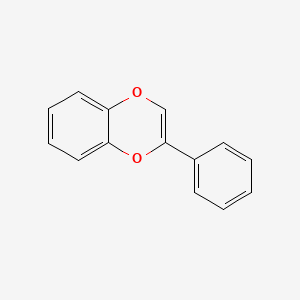
![Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14740917.png)
